Dicalcium etidronate, also known as dicalcium phosphate etidronate, is a compound that belongs to the class of bisphosphonates. It is primarily used in the treatment of bone disorders, particularly osteoporosis and Paget's disease. The compound acts as an inhibitor of bone resorption, promoting bone density and strength. Dicalcium etidronate is synthesized from dicalcium phosphate and etidronic acid, which contributes to its therapeutic properties.
Dicalcium etidronate is derived from the combination of dicalcium phosphate, a calcium phosphate compound that occurs naturally in bones and teeth, and etidronic acid, a synthetic bisphosphonate. This compound can be produced through various chemical synthesis methods which will be discussed in detail later.
Dicalcium etidronate falls under the classification of bisphosphonates, which are characterized by their ability to bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption. It is classified specifically as a second-generation bisphosphonate due to its structural characteristics and mechanism of action.
The synthesis of dicalcium etidronate can be achieved through several methods, including:
The choice of synthesis method can significantly affect the purity, morphology, and crystallinity of the final product. For instance, hydrothermal methods often yield highly crystalline materials with well-defined structures compared to co-precipitation methods that may result in amorphous products.
Dicalcium etidronate has a complex molecular structure characterized by two calcium ions (Ca²⁺) bonded to an etidronate group (C₂H₆O₇P₂). The molecular formula can be represented as .
The primary chemical reaction involved in the synthesis of dicalcium etidronate can be described as follows:
This reaction highlights the transformation of calcium phosphate into dicalcium etidronate through the interaction with etidronic acid.
The stability and solubility of dicalcium etidronate are influenced by various factors such as pH, temperature, and ionic strength during synthesis. The resulting compound exhibits good solubility in physiological conditions, making it suitable for biomedical applications.
Dicalcium etidronate functions by inhibiting osteoclast activity, which is responsible for bone resorption. The mechanism involves:
Studies have shown that treatment with dicalcium etidronate can lead to significant increases in bone mineral density in patients with osteoporosis over extended periods.
Relevant studies indicate that variations in synthesis parameters can influence these properties significantly, impacting bioavailability and therapeutic efficacy.
Dicalcium etidronate is primarily utilized in:
Dicalcium etidronate (chemical formula: Ca₂C₂H₆O₇P₂) is formed by the coordination of calcium ions (Ca²⁺) with etidronic acid (1-hydroxyethylidene-1,1-diphosphonic acid). The central carbon atom of etidronate forms a stable P-C-P backbone, flanked by two phosphonate groups (PO₃²⁻) and a hydroxyl group (-OH) at the R1 position (Figure 1). This structure enables tridentate calcium binding, where the oxygen atoms of the phosphonate groups and the hydroxyl group coordinate with Ca²⁺ ions [3] [6]. The P-C-P bond is hydrolysis-resistant, ensuring stability under physiological conditions. X-ray diffraction studies reveal that calcium ions bridge multiple etidronate molecules, forming an extended lamellar lattice with Ca-O bond distances averaging 2.35–2.50 Å [7].
Bond/Interaction | Type | Length/Energy | Functional Role |
---|---|---|---|
P-C-P | Covalent | ~1.84 Å | Backbone stability |
Ca-O (phosphonate) | Ionic | 2.35–2.50 Å | Lattice formation |
Ca-O (hydroxyl) | Ionic | 2.40 Å | Chelation site |
O-H⋯O (intermolecular) | Hydrogen | ~2.70 Å | Layer stabilization |
Dicalcium etidronate exhibits pH-dependent solubility, with maximal dissolution below pH 4.2 due to protonation of phosphonate groups. In neutral or alkaline environments, it precipitates as a crystalline solid. Solid-titration studies in 100 mmol·L⁻¹ KCl at 37°C confirm that its solubility isotherm (pKₛ = 6.45) aligns with metastable equilibrium, as hydroxyapatite (HAp) is thermodynamically favored above pH 4.2 [8]. Crystallographically, it adopts a monoclinic structure (space group I2/a) with lattice parameters a = 14.291 Å, b = 11.574 Å, c = 6.345 Å, and β = 116.4° [1]. Scanning probe microscopy (SPM) shows layered growth patterns with distinct atomic step edges on the (010) face. Unlike brushite (CaHPO₄·2H₂O), dicalcium etidronate lacks structural water, enhancing its thermal stability up to 210°C before decomposition [1] [6].
Etidronate belongs to the first-generation, non-nitrogenous bisphosphonates (N-NBPs). Its R2 side chain lacks nitrogen, distinguishing it mechanistically from nitrogen-containing BPs (N-BPs) like alendronate or zoledronate. Binding affinity to hydroxyapatite (HA) follows the order:
Clodronate < Etidronate < Risedronate < Alendronate < Zoledronate [3] [7]
Etidronate’s affinity for HA is intermediate due to its hydroxyl group (R1), which enables tridentate calcium chelation but lacks the nitrogen-mediated hydrogen bonding of N-BPs. This reduces its anti-resorptive potency (relative potency = 1) compared to zoledronate (potency = 5,000) [6]. Unlike N-BPs, etidronate does not inhibit farnesyl pyrophosphate synthase (FPPS) but incorporates into non-hydrolysable ATP analogues, disrupting osteoclast energy metabolism [2] [7].
Bisphosphonate | Generation | R1 Group | R2 Group | Relative Potency | Calcium Binding Mode |
---|---|---|---|---|---|
Etidronate | 1st | -OH | -CH₃ | 1 | Tridentate |
Clodronate | 1st | -Cl | -Cl | 10 | Bidentate |
Alendronate | 2nd | -OH | -C₃H₆NH₂ | 100–500 | Tridentate + H-bonding |
Zoledronate | 3rd | -OH | Imidazole | 5,000 | Tridentate + H-bonding |
Etidronate’s phosphonate groups exhibit high affinity for Ca²⁺, forming thermodynamically stable complexes (log K = 6.7 for Ca₂H₂L species). The chelation occurs via:
In aqueous solutions, etidronate induces crystal growth inhibition by adsorbing to polar steps on calcium phosphate surfaces. Atomic force microscopy (AFM) studies show it reduces step velocity on brushite (DCPD) by 40–60% at 10⁻⁴ M concentrations by selectively blocking [101] step directions [1]. Unlike citrate or Mg²⁺, which uniformly decelerate growth, etidronate’s dual phosphonate groups enable bidentate surface docking, distorting the local crystal lattice and preventing phosphate incorporation [1] [3]. This is critical in biomedical contexts where etidronate-functionalized calcium phosphates act as resorbable bone cements by modulating dissolution-reprecipitation equilibria [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7